Cas no 2137532-02-4 (rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
- 2137532-02-4
- rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
- EN300-1131383
-
- Inchi: 1S/C13H21N5/c1-2-10-6-13(10,16-4-1)9-15-12-3-5-17-18(12)11-7-14-8-11/h3,5,10-11,14-16H,1-2,4,6-9H2/t10-,13-/m1/s1
- InChI Key: CUBFMPGLPBGSBC-ZWNOBZJWSA-N
- SMILES: N1CCC[C@@H]2C[C@]12CNC1=CC=NN1C1CNC1
Computed Properties
- Exact Mass: 247.17969569g/mol
- Monoisotopic Mass: 247.17969569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 53.9Ų
rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131383-1.0g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1131383-0.5g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 0.5g |
$2132.0 | 2023-10-26 | |
Enamine | EN300-1131383-1g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 1g |
$2221.0 | 2023-10-26 | |
Enamine | EN300-1131383-0.25g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 0.25g |
$2044.0 | 2023-10-26 | |
Enamine | EN300-1131383-0.1g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 0.1g |
$1955.0 | 2023-10-26 | |
Enamine | EN300-1131383-5g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 5g |
$6441.0 | 2023-10-26 | |
Enamine | EN300-1131383-10g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 10g |
$9550.0 | 2023-10-26 | |
Enamine | EN300-1131383-0.05g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 0.05g |
$1866.0 | 2023-10-26 | |
Enamine | EN300-1131383-2.5g |
rac-N-{[(1R,6S)-2-azabicyclo[4.1.0]heptan-1-yl]methyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137532-02-4 | 95% | 2.5g |
$4355.0 | 2023-10-26 |
rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine Related Literature
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
Rac-N-{(1R,6S)-2-Azabicyclo[4.1.0]Heptan-1-Ylmethyl}-1-(Azetidin-3-Yl)-1H-Pyrazol-5-Amine: A Comprehensive Overview
The compound rac-N-{(1R,6S)-2-Azabicyclo[4.1.0]Heptan-1-Ylmethyl}-1-(Azetidin-3-Yl)-1H-Pyrazol-5-Amine, with CAS No: 2137532-02-4, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a bicyclic system and a pyrazole ring, making it a promising candidate for drug development.
The structure of this compound is characterized by the presence of a 2-Azabicyclo[4.1.0]heptane moiety, which is a fused bicyclic system with nitrogen at the 2-position. This bicyclic system is connected to a pyrazole ring via a methylene group, and the azetidine ring is attached to the nitrogen atom at position 5 of the pyrazole ring. The stereochemistry of the compound is defined by the (R) and (S) configurations at positions 1 and 6 of the bicyclic system, respectively.
Recent studies have highlighted the potential of this compound as a modulator of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Its unique structure allows for high specificity and affinity towards these targets, making it a valuable tool in drug discovery efforts aimed at treating conditions such as neurological disorders, cardiovascular diseases, and inflammatory conditions.
One of the most intriguing aspects of this compound is its ability to modulate neurotransmitter systems. Research has shown that it exhibits potent activity as an antagonist at certain subtypes of serotonin receptors, which are implicated in mood disorders such as depression and anxiety. Additionally, its interaction with other receptor systems has been explored, with promising results in preclinical models of pain and neurodegenerative diseases.
The synthesis of rac-N-{(1R,6S)-2-Azabicyclo[4.1.0]Heptan-1-Ylmethyl}-1-(Azetidin-3-Yl)-1H-Pyrazol-5-Amine involves a multi-step process that combines elements of organic synthesis and stereochemical control. Key steps include the construction of the bicyclic system through ring-closing metathesis or other cyclization techniques, followed by functionalization to introduce the pyrazole and azetidine moieties.
Recent advancements in medicinal chemistry have enabled researchers to optimize the pharmacokinetic properties of this compound, enhancing its bioavailability and reducing potential off-target effects. These improvements have brought it closer to clinical evaluation, with early-stage trials showing encouraging safety profiles and efficacy in animal models.
In terms of therapeutic applications, this compound holds particular promise in the treatment of central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier efficiently. Its selectivity for certain receptor subtypes minimizes adverse effects while maximizing therapeutic benefits.
Moreover, computational studies have provided valuable insights into the molecular interactions that govern its binding affinity and selectivity. These studies have been instrumental in guiding further optimization efforts aimed at improving its potency and reducing potential toxicity.
In conclusion, rac-N-{(1R,6S)-2-Azabicyclo[4.1.0]Heptan-1-Ylmethyl}-1-(Azetidin-3-Yl)-1H-Pyrazol-5-Amine represents a significant advancement in medicinal chemistry with broad implications for drug development.
2137532-02-4 (rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine) Related Products
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)



